N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide
Description
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenyl group, and a trifluoromethyl group attached to a benzenecarboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylphenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-8-16(9-7-15)23-10-1-2-11-23/h3-9,12H,1-2,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUVZJPYYVWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions.
Formation of the Benzenecarboxamide Structure: The final step involves the coupling of the pyrrolidine-phenyl intermediate with a benzenecarboxamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide has been investigated for its potential as an inhibitor of various biological pathways. Its structural features suggest that it may interact with specific protein targets involved in disease processes.
- Case Study : Research has shown that similar compounds exhibit inhibitory effects on mTOR pathways, which are crucial in cancer progression. Inhibitors targeting mTOR have been developed based on structures analogous to this compound, demonstrating the potential for this compound in anticancer therapies .
Neuropharmacology
The pyrrolidine ring is known for its role in modulating neurotransmitter systems. Compounds like this compound could serve as leads for developing drugs targeting neurological disorders.
- Research Findings : Studies indicate that the compound can influence dopamine receptor activity, suggesting potential applications in treating conditions such as schizophrenia or Parkinson's disease.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
Mechanism of Action
The mechanism of action of N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzamide: Similar structure but with a benzamide group instead of a benzenecarboxamide group.
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: Compounds with a trifluoromethyl group and phenyl ring, but different core structures.
Uniqueness
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, trifluoromethyl group, and benzenecarboxamide structure contributes to its versatility and potential for various applications.
Biological Activity
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 305.32 g/mol. The structure includes a trifluoromethyl group, which is known to enhance biological activity by influencing the compound's lipophilicity and metabolic stability.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating IC50 values in the micromolar range, indicating effective cytotoxicity.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and reduce neuronal apoptosis in vitro.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the pyrrolidine ring.
- Introduction of the trifluoromethyl group through electrophilic substitution.
- Coupling reactions to form the final amide structure.
Case Studies
Several case studies highlight the compound's efficacy:
- Case Study 1 : In a study published in the Asian Journal of Medicinal Chemistry, researchers reported the synthesis and biological evaluation of similar trifluoromethyl-substituted compounds, noting their potential as anticancer agents through apoptosis induction in cancer cells .
- Case Study 2 : Another investigation focused on neuroprotective effects demonstrated that derivatives of benzenecarboxamide exhibited significant reductions in cellular markers of oxidative stress when treated with neurotoxic agents .
Research Findings
Recent research findings support the therapeutic potential of this compound:
Q & A
Basic: What synthetic strategies are recommended for N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling 3-(trifluoromethyl)benzoic acid derivatives with 4-(1-pyrrolidinyl)aniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:
- Precursor Activation: Use of DMF as a solvent and DMAP as a catalyst to enhance reactivity.
- Purification: Silica gel chromatography or preparative HPLC to isolate the product (≥95% purity) .
- Yield Optimization: Adjusting stoichiometric ratios (1.2:1 amine:acid) and reaction temperature (0°C to room temperature) to minimize side products .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the pyrrolidinyl substituent in biological activity?
Methodological Answer:
- Analog Synthesis: Replace pyrrolidinyl with piperidinyl, morpholino, or unsubstituted phenyl groups to assess steric/electronic effects.
- Biological Assays: Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) to correlate substituent changes with IC50 shifts.
- Computational Analysis: Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors .
Basic: What in vitro assays are suitable for initial screening of this compound’s biological activity?
Methodological Answer:
- Kinase Profiling: Use radiometric or fluorescence-based kinase assays (e.g., ADP-Glo™) to screen against panels like the KinomeScan® library.
- Cell Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Receptor Binding: Radioligand displacement assays (e.g., [³H]-labeled competitors) for GPCR or nuclear receptor targets .
Advanced: How can researchers resolve contradictory data on this compound’s mechanism of action across studies?
Methodological Answer:
- Orthogonal Assays: Validate kinase inhibition (e.g., Western blot for phospho-targets) alongside functional assays (e.g., calcium flux for ion channels).
- Target Deconvolution: Employ CRISPR-Cas9 knockout or siRNA silencing of putative targets to confirm specificity .
- Dose-Response Analysis: Ensure EC50/IC50 values are consistent across multiple assay formats .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS detection for purity assessment.
- NMR: ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm structural integrity (e.g., pyrrolidinyl proton signals at δ 2.5–3.0 ppm) .
- Stability Studies: Accelerated degradation tests (40°C/75% RH) monitored by LC-MS to identify hydrolysis or oxidation products .
Advanced: What computational methods predict the compound’s binding mode to kinase targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 3POZ) to model interactions with the ATP-binding pocket.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hinge region hydrogen bonds) .
- Free Energy Calculations: MM-PBSA/GBSA to estimate binding affinities and prioritize synthetic targets .
Basic: How should researchers address poor aqueous solubility during formulation?
Methodological Answer:
- Salt Formation: Screen with HCl, sodium, or meglumine to improve solubility.
- Nanoparticle Formulation: Use PLGA or lipid-based nanoparticles (50–200 nm) via solvent evaporation .
- Co-Solvents: Employ cyclodextrins (e.g., HP-β-CD) or PEG 400 in vehicle solutions for in vivo dosing .
Advanced: What strategies mitigate off-target effects in phenotypic screening?
Methodological Answer:
- Counter-Screening: Test against panels of unrelated targets (e.g., CEREP Psychoactive Panel) to exclude promiscuous binding.
- Proteome-Wide Profiling: Use affinity pulldown with SILAC labeling and LC-MS/MS to identify non-target interactions .
- CRISPR Validation: Generate isogenic cell lines lacking the putative target to confirm on-mechanism activity .
Basic: What in vivo models are appropriate for pharmacokinetic (PK) profiling?
Methodological Answer:
- Rodent PK Studies: Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 h for LC-MS/MS analysis.
- Tissue Distribution: Euthanize animals post-dose to measure brain/plasma ratios (logBB) for CNS penetration assessment .
Advanced: How can metabolic stability of the trifluoromethyl group be evaluated?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat microsomes (1 mg/mL) and NADPH for 60 min. Monitor parent compound depletion by LC-MS.
- CYP Inhibition: Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific inhibition (IC50 < 10 µM indicates risk).
- Metabolite ID: HR-MS/MS to detect defluorinated or hydroxylated metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
